D-[1-13C]Xylitol
Description
Properties
Molecular Formula |
C₄¹³CH₁₂O₅ |
|---|---|
Molecular Weight |
153.14 |
Origin of Product |
United States |
Advanced Analytical Techniques for D 1 13c Xylitol and Its Metabolites
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for tracing the metabolic fate of 13C-labeled substrates like D-[1-13C]Xylitol in both in vivo and in vitro systems. frontiersin.orgnih.gov It allows for the direct observation and quantification of labeled compounds within intact cells and organisms, providing unique insights into metabolic fluxes and pathway activities. frontiersin.orgnih.gov The chemical shift dispersion in 13C NMR is significantly greater than in 1H NMR, which aids in resolving and identifying various metabolites. nih.govunimo.it
The core of utilizing this compound in metabolic studies lies in the accurate assignment of 13C NMR signals to the parent compound and its subsequent metabolites. The initial 13C label at the C1 position of xylitol (B92547) provides a distinct starting signal. As this compound is metabolized, this labeled carbon is incorporated into various downstream molecules, leading to the appearance of new 13C signals in the NMR spectrum.
For instance, in the fermentation of D-[1-13C]-mannitol, a compound structurally related to xylitol, the 13C label was traced into metabolites such as propionate, butyrate, and acetate. researchgate.net The specific positions of the 13C label in these short-chain fatty acids (e.g., [2-13C]-propionate, [3-13C]-propionate) were identified by their characteristic chemical shifts, revealing the metabolic pathways involved. researchgate.net Similarly, studies with [1-13C]glucose have demonstrated the ability to track the label into various carbon positions of glutamate (B1630785) and glutamine in the brain. nih.govscispace.com
The assignment of these signals is based on established chemical shift databases and comparison with spectra of known standards. The Human Metabolome Database, for example, provides predicted 13C NMR spectra for compounds like D-Xylitol. hmdb.ca The interpretation of the resulting spectra, including the appearance and intensity of new labeled peaks, allows researchers to map the flow of carbon from this compound through various metabolic pathways. researchgate.netnih.gov
| Metabolite | Labeled Position | Observed 13C Chemical Shift (ppm) | Reference |
|---|---|---|---|
| D-[1-13C]-mannitol | C1 | 63.5 | researchgate.net |
| [3-13C]-propionate | C3 | 10.4 | researchgate.net |
| [4-13C]-butyrate | C4 | 13.5 | researchgate.net |
| [2-13C]-acetate | C2 | 23.5 | researchgate.net |
| [2-13C]-propionate | C2 | 30.9 | researchgate.net |
| [2-13C]-butyrate | C2 | 40.0 | researchgate.net |
A key advantage of NMR spectroscopy is its ability to monitor metabolic processes over time, providing dynamic information about pathway kinetics. In in vivo studies, time-resolved NMR experiments can track the incorporation of the 13C label from an infused substrate into various metabolites in real-time. capes.gov.br For example, studies using hyperpolarized [1-13C]-pyruvate in rats have achieved a temporal resolution of just 3 seconds, allowing for the observation of rapid metabolic conversions to lactate (B86563), alanine, and bicarbonate. ucsf.edu Similarly, localized 13C NMR studies in the human brain following [1-13C]glucose infusion have achieved time-resolved observations of label incorporation into glutamate and glutamine with a resolution of 4 minutes. nih.gov
In in vitro settings, such as cell suspensions, NMR can also follow the consumption of the labeled substrate and the appearance of products over several hours. researchgate.net This temporal data is crucial for calculating metabolic fluxes and understanding the dynamic response of biological systems to the introduction of a substrate like this compound. nih.gov The ability to follow the kinetics of both substrate uptake and product formation provides a comprehensive picture of the metabolic activity. nih.gov
13C NMR Signal Assignment and Interpretation of Labeled Metabolites
Mass Spectrometry (MS) Based Detection and Quantification
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques, is a highly sensitive and selective method for the detection and quantification of this compound and its metabolites. nih.govresearchgate.net MS-based methods are fundamental in metabolomics for identifying and quantifying a wide range of compounds in complex biological samples. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile molecules like xylitol and its metabolites, a derivatization step is necessary to increase their volatility for GC analysis. nih.govrestek.com GC-MS offers high reproducibility and resolution, making it a common choice for metabolite profiling. mdpi.comnih.gov It has been successfully employed to identify and quantify xylitol and other metabolites in various biological matrices. plos.orgiium.edu.my
To make polyols like xylitol suitable for GC-MS analysis, their polar hydroxyl groups must be chemically modified to form more volatile derivatives. nih.govrestek.com Common derivatization techniques include:
Silylation: This is a popular method where active hydrogens in the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used. restek.com
Acetylation: This involves the conversion of hydroxyl groups to acetyl esters. nih.gov
Oximation followed by silylation: For reducing sugars that can exist in multiple isomeric forms in solution, a two-step derivatization is often preferred. nih.gov The first step, oximation, stabilizes the sugar structure, followed by silylation to increase volatility. Methoxyamine hydrochloride is a common reagent for oximation. nih.gov
These derivatization strategies are essential for achieving satisfactory chromatographic separation and sensitive detection of xylitol and its metabolites by GC-MS. nih.govrestek.com
| Derivatization Method | Reagents | Key Advantage | Reference |
|---|---|---|---|
| Silylation (TMS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Efficient and produces volatile derivatives. | nih.govrestek.com |
| Acetylation | Acetic anhydride | Commonly used for polyols. | nih.gov |
| Oximation-Silylation | Methoxyamine hydrochloride followed by a silylating agent (e.g., MSTFA) | Suitable for reducing sugars to prevent isomer formation. | nih.gov |
One of the significant advantages of using MS, particularly with electron ionization (EI) in GC-MS, is the generation of fragment ions. The analysis of these fragments provides valuable information on the positional distribution of the 13C label within a metabolite. nih.gov When a molecule like a 13C-labeled xylitol derivative passes through the mass spectrometer's ion source, it breaks apart in a predictable manner, creating a unique fragmentation pattern or mass spectrum.
By analyzing the mass-to-charge ratio (m/z) of these fragment ions, researchers can deduce which parts of the original molecule contain the 13C label. This is crucial for 13C-metabolic flux analysis (13C-MFA), which relies on knowing the exact position of the isotopic label within different metabolites. nih.gov For example, if this compound is metabolized to a compound that is then analyzed by GC-MS, the fragments containing the original C1 carbon will have a mass one unit higher than the corresponding fragments from an unlabeled molecule. This allows for the precise tracing of the carbon atom's journey through metabolic pathways. Algorithms and fragment formula calculators have been developed to aid in the identification of chemical formulas and retained atoms for these fragment ions, which is essential for accurate isotopomer distribution analysis. nih.gov
Derivatization Strategies for GC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isotope Dilution and Tracing
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of this compound and its metabolites. springernature.comchromatographyonline.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for tracking the incorporation of the 13C isotope into various metabolic intermediates. springernature.comnih.gov
In a typical stable isotope dilution LC-MS/MS analysis, a known quantity of the isotopically labeled compound, in this case, this compound, is introduced into a biological system. chromatographyonline.comnih.gov As the labeled xylitol is metabolized, the 13C atom is incorporated into downstream metabolites. LC-MS/MS is then used to separate and detect both the labeled and unlabeled forms of these metabolites. springernature.comresearchgate.net The ratio of the labeled to unlabeled species provides a precise measure of the extent of isotope incorporation and can be used to quantify metabolic fluxes. nih.gov
Recent research has highlighted the utility of LC-MS/MS in elucidating the metabolic pathways involving polyols like xylitol. chromatographyonline.com For instance, studies have used this technique to investigate the link between xylitol levels and cardiovascular events by tracing its metabolic fate. chromatographyonline.com The high sensitivity of LC-MS/MS allows for the detection of even low-abundance metabolites, providing a comprehensive view of the metabolic network. creative-proteomics.com Furthermore, the development of specialized LC-MS/MS methods, such as those employing selected reaction monitoring (SRM), enhances the specificity of detection for targeted isotopologues, which are molecules that differ only in their isotopic composition. springernature.comnih.gov
The data generated from LC-MS/MS experiments, specifically the fractional abundance of each isotopologue, is often represented as a mass distribution vector (MDV). mdpi.comnih.gov This vector is a critical input for metabolic flux analysis, a computational method used to quantify the rates of metabolic reactions. mdpi.commdpi.com
Isotope Ratio Mass Spectrometry (IRMS) in Carbon Source Discrimination
Unlike LC-MS/MS, which provides detailed information on the labeling patterns of individual metabolites, IRMS measures the average isotopic enrichment of a sample. creative-proteomics.comrug.nl This is achieved by combusting the sample to convert organic compounds into simple gases like CO2, which are then introduced into the mass spectrometer. oiv.intrug.nl The instrument then measures the ratio of 13CO2 to 12CO2 with very high accuracy. oiv.int
A key application of IRMS in metabolic research is determining the origin of metabolites. mdpi.comresearchgate.net For example, by analyzing the δ13C values of xylitol and its potential precursors, researchers can distinguish between C3 and C4 plant-derived sources. scielo.org.za This is based on the principle that different photosynthetic pathways (C3, C4, and CAM) result in distinct carbon isotope fractionation patterns. researchgate.netscielo.org.za
The high precision of IRMS allows for the detection of very small variations in isotopic ratios, making it a sensitive tool for tracing metabolic pathways and understanding nutrient flow in biological systems. creative-proteomics.comthermofisher.com While IRMS requires extensive sample preparation, its ability to provide highly accurate measurements of natural isotopic abundances makes it an indispensable tool in metabolic research. creative-proteomics.comnih.gov
| Analytical Technique | Principle | Application in this compound Research | Key Findings |
| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio, including isotopologues. creative-proteomics.com | Tracing the incorporation of the 13C label from this compound into specific downstream metabolites. springernature.comchromatographyonline.com | Enables quantification of metabolic fluxes and provides detailed information on labeling patterns within metabolic networks. mdpi.commdpi.com |
| IRMS | Measures the precise ratio of stable isotopes (e.g., 13C/12C) in a bulk sample after combustion to gas. creative-proteomics.comoiv.int | Discriminating the carbon source of xylitol (e.g., C3 vs. C4 plants) and determining overall 13C enrichment in metabolic pools. scielo.org.za | Provides highly accurate data on isotopic ratios, useful for source apportionment and tracing broad metabolic conversions. mdpi.comresearchgate.net |
Computational Methods for Isotopic Correction and Data Processing
Raw data from mass spectrometry-based isotope tracing experiments require significant computational processing to yield biologically meaningful information. This involves correcting for the natural abundance of heavy isotopes and analyzing the distribution of labeled atoms within molecules.
Natural Abundance Correction Algorithms
When conducting stable isotope tracing studies with this compound, it is crucial to account for the naturally occurring heavy isotopes of elements like carbon, hydrogen, and oxygen. nih.govmdpi.com Natural 13C has an abundance of approximately 1.1%, which means that even in an unlabeled metabolite, there is a non-zero probability of finding one or more 13C atoms. scielo.org.za This natural abundance can confound the interpretation of labeling data from tracer experiments. bioconductor.org
Natural abundance correction algorithms are computational methods designed to remove the contribution of naturally occurring isotopes from the measured mass isotopologue distributions. en-trust.atnih.gov These algorithms are essential for accurately determining the true extent of label incorporation from the tracer. nih.gov Several software packages and algorithms, such as IsoCor and IsoCorrectoR, have been developed for this purpose. bioconductor.orgreadthedocs.iogithub.combioconductor.org
The correction is typically performed using matrix-based calculations that take into account the elemental composition of the metabolite and the known natural abundances of its constituent isotopes. nih.govresearchgate.net The output is a corrected mass distribution vector that reflects only the labeling derived from the isotopic tracer. researchgate.net Failure to perform this correction can lead to an overestimation of label incorporation and incorrect flux calculations. en-trust.at
Mass Distribution Vector (MDV) Analysis
The Mass Distribution Vector (MDV) is a fundamental concept in the analysis of data from stable isotope tracing experiments. mdpi.complos.org The MDV represents the fractional abundance of all the mass isotopologues of a given metabolite. nih.gov For a metabolite with 'n' carbon atoms, the MDV will be a vector of length n+1, where each element represents the fraction of the metabolite pool containing 0, 1, 2, ..., n atoms of the 13C label. nih.govplos.org
MDV analysis is central to 13C-metabolic flux analysis (13C-MFA). mdpi.comnih.gov After correcting the raw mass spectrometry data for natural abundance, the resulting MDVs for key metabolites are used to infer the underlying metabolic fluxes. mdpi.com This is achieved by using computational models of metabolic networks to simulate the expected MDVs for a given set of fluxes. nih.govpsu.edu The fluxes are then adjusted iteratively until the simulated MDVs match the experimentally measured MDVs as closely as possible. mdpi.com
The accuracy of MDV analysis depends heavily on the quality of the mass spectrometry data and the comprehensiveness of the metabolic network model. nih.gov The information contained within the MDVs of various metabolites provides crucial constraints for the flux calculations, enabling the quantification of pathway activities that would be impossible to determine from stoichiometric models alone. mdpi.comnih.gov
| Computational Method | Description | Purpose in this compound Analysis |
| Natural Abundance Correction | Algorithms that mathematically remove the signal contribution from naturally occurring heavy isotopes (e.g., 1.1% 13C). en-trust.atnih.gov | To accurately determine the true enrichment of 13C from the this compound tracer, preventing overestimation of label incorporation. bioconductor.orgnih.gov |
| Mass Distribution Vector (MDV) Analysis | The analysis of the vector representing the fractional abundances of all mass isotopologues of a metabolite (M+0, M+1, M+2, etc.). nih.govplos.org | To provide the primary experimental data for 13C-Metabolic Flux Analysis (MFA), allowing the quantification of metabolic pathway rates. mdpi.comnih.gov |
Preclinical Metabolic Tracing Applications of D 1 13c Xylitol
Metabolic Pathways and Flux Distribution Analysis in Microbial Systems
The use of D-[1-13C]Xylitol in microbial systems has been instrumental in quantifying the flow of carbon atoms—a technique known as metabolic flux analysis (MFA). mdpi.com By tracking the incorporation of the 13C label into various downstream metabolites, researchers can determine the relative activity of different metabolic routes. mdpi.com This approach is particularly valuable for understanding how microorganisms process five-carbon sugars like xylose, which is crucial for developing biotechnological processes that convert plant biomass into valuable products. tandfonline.comresearchgate.net
Elucidation of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Fluxes
The Pentose Phosphate Pathway (PPP) is a central metabolic route responsible for generating reducing power in the form of NADPH and producing precursors for nucleotide biosynthesis. vumc.nl this compound tracing has been pivotal in dissecting the fluxes through the two main branches of the PPP: the oxidative and non-oxidative branches. nih.gov
The oxidative branch of the PPP is a primary source of NADPH in many organisms. vumc.nlnih.gov This reducing equivalent is essential for numerous biosynthetic reactions and for mitigating oxidative stress. vumc.nlnih.gov Studies utilizing 13C-labeled substrates have demonstrated that under certain conditions, such as exposure to oxidative stress, the flux through the oxidative PPP increases to regenerate NADPH. nih.gov For instance, in some yeast strains engineered to utilize xylose, the conversion of D-xylose to xylitol (B92547) is an NADPH-dependent reaction. nih.gov The subsequent conversion of xylitol to D-xylulose is NAD+-dependent, creating a cofactor imbalance. tandfonline.comnih.gov Tracing studies with labeled xylitol can help quantify the demand for NADPH and the corresponding activity of the oxidative PPP to meet this demand. nih.gov
The non-oxidative branch of the PPP involves a series of reversible reactions that interconvert sugar phosphates, linking the PPP with glycolysis. vumc.nl These reactions lead to a "scrambling" of carbon atoms, and tracing the path of the 13C label from this compound through these intermediates provides detailed information about the reversibility and directionality of these reactions. biorxiv.orgnih.gov For example, the conversion of xylulose-5-phosphate (derived from xylitol) by transketolase and transaldolase results in the formation of glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate with specific labeling patterns. biorxiv.org Analyzing these patterns allows for the quantification of fluxes through the non-oxidative PPP. biorxiv.orgmdpi.com
Oxidative Branch Activity and Cofactor Regeneration
Xylose-Xylitol-Xylulose Metabolic Pathway Dynamics
In many fungi and yeasts, the initial steps of D-xylose metabolism proceed through the xylose-xylitol-xylulose pathway. wikipedia.org D-xylose is first reduced to xylitol by xylose reductase (XR), and xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH). tandfonline.comwikipedia.org this compound is a direct intermediate in this pathway, making it an ideal tracer to study its dynamics. researchgate.netfrontiersin.org By supplying labeled xylitol, researchers can bypass the initial reduction step and directly probe the activity of XDH and the subsequent phosphorylation of xylulose to xylulose-5-phosphate by xylulokinase. frontiersin.org This allows for the investigation of potential bottlenecks in the pathway, such as the efficiency of xylitol transport into the cell or the activity of XDH. nih.gov
Investigation of Cofactor Imbalance and Metabolic Engineering Strategies
A significant challenge in engineering microorganisms like Saccharomyces cerevisiae to efficiently ferment xylose is the cofactor imbalance created by the XR and XDH reactions. tandfonline.comnih.gov XR often prefers NADPH, while XDH strictly requires NAD+. nih.gov This mismatch can lead to the accumulation of xylitol as a byproduct because the cell cannot reoxidize the excess NADH produced by XDH or regenerate NADPH sufficiently for XR. nih.govjmb.or.kr
This compound tracing is a key tool for evaluating metabolic engineering strategies aimed at resolving this cofactor imbalance. mdpi.com By quantifying the fluxes through the PPP and other NADPH-generating pathways, researchers can assess the effectiveness of interventions such as:
Altering cofactor specificity: Engineering XR to use NADH or XDH to use NADP+.
Introducing alternative pathways: Expressing heterologous enzymes that help regenerate the required cofactors. nih.govnih.gov For example, introducing an NADP+-dependent glyceraldehyde-3-phosphate dehydrogenase can increase NADPH availability. nih.govnih.gov
Deleting competing pathways: Removing pathways that drain the pool of necessary cofactors.
The table below summarizes findings from studies where metabolic engineering strategies were employed to address cofactor imbalance, often validated through flux analysis techniques that can utilize tracers like this compound.
| Metabolic Engineering Strategy | Target Microorganism | Objective | Observed Outcome | Reference |
| Overexpression of water-forming NADH oxidase (noxE) | Saccharomyces cerevisiae | Enhance NAD+ regeneration to reduce xylitol accumulation. | 70.35% decrease in xylitol formation and 29.45% increase in ethanol (B145695) production. | nih.gov |
| Expression of NADP+-dependent GAPDH (GDP1) | Saccharomyces cerevisiae | Increase NADPH regeneration for improved xylose utilization. | Higher ethanol rate and yield, with reduced xylitol and CO2 production. | nih.govnih.gov |
| Deletion of NADPH-dependent glutamate (B1630785) dehydrogenase (gdh1) and overexpression of NADH-dependent GDH2 | Saccharomyces cerevisiae | Shift ammonia (B1221849) assimilation to be NADH-dependent, balancing cofactors. | A strategy implemented to balance cofactors. | nih.gov |
| Co-expression of xylose reductase (xyrA) and a glucose facilitator (glfL445I) | Escherichia coli | Enhance xylose transport and conversion to xylitol. | Increased xylitol titer. | mdpi.com |
These examples highlight how metabolic tracing with labeled substrates provides the quantitative data necessary to guide and validate metabolic engineering efforts, ultimately leading to more efficient microbial biocatalysts.
In Vitro Cellular and Tissue Culture Studies
The use of this compound in in vitro settings, such as cell and tissue cultures, provides a controlled environment to dissect the intricate details of xylitol metabolism at a cellular level. These studies are instrumental in understanding how cells take up, process, and secrete metabolites derived from xylitol, as well as the kinetics of the enzymatic reactions involved.
Cell Line Models for Metabolite Uptake and Secretion
Stable isotope tracing with compounds like this compound is a powerful technique to study the uptake and secretion of metabolites in various cell line models. By introducing the labeled xylitol into the cell culture medium, researchers can track the ¹³C label as it is incorporated into different intracellular and secreted metabolites over time. This approach provides dynamic insights into metabolic pathways, complementing static metabolomics data. bitesizebio.comnorthwestern.edu
The initial step in the cellular metabolism of this compound is its transport across the cell membrane. In mammalian cells, this uptake is primarily mediated by passive or facilitated diffusion, a process that is generally slower than glucose uptake. mdpi.com Once inside the cell, this compound enters the metabolic machinery. The labeled carbon atom at the C1 position allows for precise tracking of its fate. For instance, in many cell types, xylitol is first oxidized to D-xylulose. mdpi.com This conversion is a critical step that commits the xylitol to further metabolism.
Subsequent metabolic transformations can be followed by analyzing cell extracts and the culture medium using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These methods can identify and quantify the ¹³C-labeled metabolites, revealing the active metabolic pathways. For example, the ¹³C label from this compound can be traced to intermediates of the pentose phosphate pathway (PPP) and glycolysis, such as fructose-6-phosphate and glyceraldehyde-3-phosphate. inchem.org The secretion of labeled metabolites, such as lactate (B86563), into the medium can also be quantified, providing a measure of the metabolic flux through specific pathways. northwestern.edu
| Cell Line Model | Key Findings on this compound Metabolism | Reference |
| Generic Mammalian Cells | Uptake via passive/facilitated diffusion; slower than glucose uptake. | mdpi.com |
| Oxidation to D-xylulose is the initial metabolic step. | mdpi.com | |
| The ¹³C label can be traced to intermediates of the pentose phosphate pathway and glycolysis. | inchem.org | |
| Secretion of labeled lactate indicates flux through glycolysis. | northwestern.edu |
Enzymatic Reaction Kinetics and Isotope Effects
The study of enzymatic reaction kinetics provides crucial information about the efficiency and mechanism of enzymes that metabolize xylitol. infn.it The use of isotopically labeled substrates like this compound allows for the investigation of kinetic isotope effects (KIEs), which can reveal details about the rate-limiting steps in an enzymatic reaction. numberanalytics.com
A KIE is observed when the substitution of an atom with its heavier isotope alters the rate of a chemical reaction. numberanalytics.comwpmucdn.com This effect arises from the difference in zero-point vibrational energies between the bonds involving the light and heavy isotopes. matthewjvarga.com For the metabolism of this compound, the first step is its oxidation to D-xylulose, a reaction catalyzed by a polyol dehydrogenase. mdpi.com
By comparing the reaction rate with D-[1-¹²C]Xylitol (the unlabeled compound) to that with D-[1-¹³C]Xylitol, a primary KIE can be determined if the cleavage of the C-H bond at the C1 position is part of the rate-determining step of the enzymatic reaction. A KIE value greater than 1 (k_light_ / k_heavy_ > 1) would indicate that the bond to the lighter isotope is broken more easily, suggesting that this bond cleavage is indeed a rate-limiting event.
The primary enzyme responsible for xylitol oxidation in the cytoplasm is a non-specific NAD-dependent polyol dehydrogenase. wikipedia.org Kinetic studies of this enzyme have shown a preference for the production of D-xylulose over L-xylulose. mdpi.com The use of this compound in these kinetic assays can provide further evidence for the reaction mechanism and the nature of the transition state. numberanalytics.comnih.gov
| Enzyme | Substrate | Kinetic Parameter Investigated | Significance | Reference |
| Polyol Dehydrogenase | This compound | Kinetic Isotope Effect (KIE) | Elucidates the rate-limiting step of xylitol oxidation. | mdpi.comnumberanalytics.com |
| This compound | Reaction Rate | Determines the efficiency of the enzyme in metabolizing xylitol. | infn.it |
In Vivo Animal Model Investigations
In vivo studies using animal models are essential for understanding the systemic metabolism of this compound and its interactions with various organs and tissues. These investigations provide a more holistic view of how the body processes xylitol under physiological conditions.
Tracing this compound in Specific Organs and Tissues (e.g., Liver Metabolism)
The liver is the primary site for the metabolism of absorbed xylitol. wikipedia.org Following administration of this compound to animal models, the labeled carbon can be traced to various metabolites in the liver and other tissues. Studies in rats have shown that the liver rapidly takes up and metabolizes xylitol. nih.gov
In the liver, this compound is converted to ¹³C-labeled D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate. mdpi.com This intermediate enters the pentose phosphate pathway, a central hub of cellular metabolism. The ¹³C label can subsequently be found in glucose, glycogen (B147801), lactate, and pyruvate (B1213749), which are major products of hepatic xylitol metabolism. inchem.orgnih.gov The appearance of ¹³C-labeled glucose in the bloodstream shortly after xylitol administration demonstrates the liver's role in converting xylitol to glucose. inchem.org
Isotope tracing studies have also revealed that xylitol metabolism in the liver can lead to an accumulation of alpha-glycerophosphate and a depletion of adenine (B156593) nucleotides (ATP, ADP, and AMP). nih.gov This is a significant finding as it highlights a potential metabolic burden on the liver under high xylitol loads. The use of ¹³C-labeled xylitol allows for the quantification of these metabolic shifts and provides a clearer picture of the underlying biochemical changes.
| Animal Model | Organ/Tissue | Key Metabolic Fate of this compound | Observed Metabolic Effects | Reference |
| Rat | Liver | Rapid uptake and conversion to ¹³C-D-xylulose. | Accumulation of alpha-glycerophosphate. | nih.gov |
| Incorporation of ¹³C into glucose, glycogen, lactate, and pyruvate. | Depletion of adenine nucleotides (ATP, ADP, AMP). | nih.gov | ||
| Blood | Appearance of ¹³C-labeled glucose. | inchem.org |
Contribution to Substrate Utilization and Carbon Fate
Studies with ¹⁴C-labeled xylitol in rats have shown that a significant portion of the administered dose is exhaled as ¹⁴CO₂, indicating its oxidation through the citric acid cycle. inchem.org A portion is also retained in the body, incorporated into molecules like glycogen in the liver and muscles. inchem.org Similar experiments with this compound and analysis by mass spectrometry would provide more detailed information on the specific pathways of carbon oxidation and storage.
The fate of the carbon from xylitol can also be influenced by the metabolic state of the animal. For instance, in starved animals, a larger proportion of xylitol is converted to glucose, highlighting its role as a gluconeogenic substrate. nih.gov Recent studies have also explored the endogenous production of xylitol as part of the glucuronate pathway. fisiologiadelejercicio.com Tracing studies with this compound can help to distinguish between the metabolic fate of exogenous and endogenous xylitol.
Elucidation of Specific Metabolic Bottlenecks in Preclinical Models
In many yeasts, the conversion of xylose to xylitol is catalyzed by a xylose reductase that prefers NADPH, while the subsequent oxidation of xylitol to xylulose is catalyzed by a xylitol dehydrogenase that requires NAD⁺. nih.gov This cofactor imbalance can lead to the accumulation of xylitol. While mammalian metabolism of xylitol primarily involves its oxidation, understanding the efficiency of this step is crucial.
By using this compound in preclinical models of metabolic diseases, researchers can investigate how these conditions affect xylitol metabolism. For example, in a model of impaired glucose metabolism, the tracing of ¹³C from xylitol could reveal alternative pathways for energy production or highlight inefficiencies in its utilization. The accumulation of specific ¹³C-labeled intermediates could pinpoint the location of a metabolic bottleneck. researchgate.net This information is valuable for understanding disease pathophysiology and for developing potential therapeutic strategies.
Quantitative 13c Metabolic Flux Analysis 13c Mfa with D 1 13c Xylitol
Fundamentals and Methodological Framework of 13C-MFA
The core principle of 13C-MFA is to introduce a 13C-labeled substrate into a biological system and measure the resulting distribution of 13C isotopes in intracellular metabolites. numberanalytics.com This process involves several key steps. sci-hub.se
First, a metabolic model is constructed, which comprises a network of biochemical reactions, their stoichiometry, and the carbon atom transitions between reactants and products. oup.com This model serves as the mathematical framework for the analysis. sci-hub.se
Next, a carbon labeling experiment is performed. In the context of this article, cells would be cultivated in a medium where the primary carbon source is replaced with D-[1-13C]Xylitol. The system is allowed to reach both a metabolic and isotopic steady state, where the concentrations of metabolites and their isotopic labeling patterns are constant over time. mdpi.comoup.com
Once steady state is achieved, samples are collected, and metabolites are extracted. The isotopic labeling patterns of key metabolites, often proteinogenic amino acids or central metabolic intermediates, are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com These techniques can distinguish between molecules of different masses (mass isotopomers) or determine the specific position of the 13C label within a molecule. numberanalytics.comoup.com
Finally, the measured labeling data, along with other experimentally determined rates (e.g., substrate uptake, product secretion), are used to estimate the intracellular fluxes. oup.com This is achieved by using the metabolic model to predict the labeling patterns for a given set of fluxes and then finding the flux distribution that best fits the experimental data through a computational optimization process. sci-hub.seoup.com
| Step | Description | Key Considerations |
|---|---|---|
| 1. Model Development | Construction of a stoichiometric model of the metabolic network, including all relevant reactions and carbon atom transitions. vanderbilt.edu | Network scope, compartmentalization (e.g., cytosol vs. mitochondria), and reaction reversibility. oup.comnih.gov |
| 2. Experimental Design | Selection of an appropriate 13C-labeled tracer (e.g., this compound) and experimental conditions to maximize the precision of flux estimates. sci-hub.se | Choice of tracer, culture mode (batch or chemostat), and achieving steady state. mdpi.comnih.gov |
| 3. Labeling Experiment | Cultivation of cells with the 13C-labeled substrate until an isotopic steady state is reached. sci-hub.se | Monitoring of cell growth and substrate consumption to ensure steady-state conditions. researchgate.net |
| 4. Sample Analysis | Extraction of metabolites and measurement of isotopic labeling patterns using MS or NMR. numberanalytics.com | Quenching of metabolism, efficient extraction, and accurate analytical measurement with appropriate standards. |
| 5. Flux Estimation | Computational estimation of intracellular fluxes by fitting the model predictions to the experimental labeling data. sci-hub.se | Use of appropriate optimization algorithms and statistical analysis to determine flux values and their confidence intervals. oup.comnih.gov |
Experimental Design Considerations for Isotopic Steady State
A critical assumption for many 13C-MFA studies is that the system has reached an isotopic steady state. oup.com This state is achieved when the rate of label incorporation into a metabolite pool is balanced by the rate of its consumption, leading to a constant labeling pattern over time. researchgate.net Reaching this state is essential for the validity of the mathematical models used in steady-state MFA. oup.com
Several factors must be considered in the experimental design to ensure an isotopic steady state is achieved:
Metabolic Steady State: The cell culture should first be in a metabolic steady state, meaning that cell growth is balanced and the concentrations of intracellular metabolites are constant. oup.com This is often achieved in chemostat cultures, but can also be approximated during the exponential growth phase in batch cultures. mdpi.com
Duration of Labeling: The time required to reach isotopic steady state depends on the organism's growth rate and the pool sizes of the intracellular metabolites. vanderbilt.edu Systems with slow growth or large metabolite pools will require longer incubation times with the labeled substrate. vanderbilt.edu
Tracer Selection: The choice of the 13C-labeled substrate, such as this compound, is fundamental. The position of the 13C label influences the labeling patterns of downstream metabolites, and thus the sensitivity of the analysis for different pathways. nih.gov Parallel labeling experiments, using different tracers under identical conditions, can provide more constraints and improve the accuracy of the flux map. sci-hub.se
Verification of Steady State: It is best practice to experimentally verify that isotopic steady state has been reached. This can be done by collecting samples at multiple time points and demonstrating that the labeling patterns of key metabolites are no longer changing. researchgate.net
For systems that cannot reach a steady state, such as those with very slow turnover rates or in non-growing conditions, isotopically nonstationary 13C-MFA (INST-MFA) is an alternative approach. vanderbilt.edu INST-MFA analyzes the transient labeling dynamics before a steady state is reached, which requires more complex modeling but can be applied to a broader range of biological systems. vanderbilt.edunih.gov
Mathematical Modeling and Optimization Algorithms for Flux Estimation
The estimation of metabolic fluxes from 13C labeling data is a computationally intensive task that relies on sophisticated mathematical models and optimization algorithms. oup.comnih.gov The goal is to solve a nonlinear least-squares problem, finding the set of flux values that minimizes the difference between experimentally measured labeling patterns and those predicted by the metabolic model. nih.gov
The mathematical framework involves two main components:
Metabolite and Isotopomer Balances: A system of equations is constructed that describes the mass balances for each metabolite at steady state. This is complemented by a system of isotopomer balance equations, which track the flow of 13C atoms through the network. nih.gov
Objective Function: An objective function, typically a weighted sum of squared residuals, is defined to quantify the difference between the measured data (labeling patterns, external rates) and the model predictions. nih.gov
To solve this optimization problem, various algorithms have been developed. These can be broadly categorized as local and global optimization methods. nih.gov
Gradient-based Local Optimization: These algorithms, such as the Levenberg-Marquardt method, use the partial derivatives of the isotopomer balances with respect to the fluxes to efficiently search for a local minimum of the objective function. nih.gov While fast, they can be sensitive to the initial starting values and may converge to a local, rather than global, minimum. weizmann.ac.il
Stochastic Global Optimization: Methods like simulated annealing and genetic algorithms explore the entire search space and are less likely to get trapped in local minima. nih.gov However, they are computationally more expensive and may require significant time to converge to a precise solution. nih.gov
Hybrid Algorithms: To combine the strengths of both approaches, hybrid algorithms have been developed. These may use a global search method to identify the region of the global minimum, followed by a local optimization method to rapidly and accurately pinpoint the solution. nih.gov
Recent advancements in modeling frameworks, such as the Elementary Metabolite Unit (EMU) and fluxomer concepts, have simplified the complexity of the underlying equations, making the computation more efficient and scalable to larger metabolic networks. nih.govnih.gov
| Algorithm Type | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Gradient-Based (Local) | Uses derivative information to find the nearest minimum. nih.gov | Fast convergence, high precision. nih.gov | Can get stuck in local minima; requires good initial guesses. weizmann.ac.il |
| Stochastic (Global) | Randomly searches the solution space to find the global minimum. nih.gov | Higher probability of finding the global optimum. nih.gov | Computationally expensive, slower convergence. nih.gov |
| Hybrid | Combines global and local search strategies. nih.gov | Balances speed and robustness, improving accuracy and convergence. nih.gov | Can be more complex to implement. |
Influence of Kinetic Isotope Effects on Flux Determination
A common assumption in standard 13C-MFA is that the heavier 13C isotope does not alter the rates of enzymatic reactions compared to the lighter 12C isotope. nih.gov However, this is not strictly true. The difference in mass between 13C and 12C can lead to small differences in reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.govnih.gov While often small, neglecting KIEs can introduce errors in flux calculations that may be comparable to the analytical measurement error, potentially affecting the accuracy of the results. nih.govosti.gov
Isotopic fractionation is the partitioning of isotopes between two substances or phases. osti.gov In the context of metabolism, kinetic isotope effects arise because chemical bonds involving the heavier 13C atom have a slightly lower zero-point vibrational energy, making them stronger and more stable than bonds involving 12C. nih.gov Consequently, reactions that involve the breaking of a carbon bond may proceed slightly slower for a 13C-containing molecule than for its 12C-containing counterpart. nih.gov
This phenomenon is quantified by the fractionation factor (α), which is the ratio of the reaction rate constants for the light (12k) and heavy (13k) isotopes (α = 12k/13k). osti.gov When α is greater than 1, the reaction discriminates against the heavier isotope. This can lead to an accumulation of 13C in the substrate pool and a depletion of 13C in the product pool, relative to what would be expected without any isotope effect. nih.gov The extent of this fractionation depends on the specific enzyme mechanism and the rate-limiting step of the reaction. nih.govosti.gov
Although KIEs are a known phenomenon, their impact on 13C-MFA has often been considered negligible. nih.gov However, studies have shown that for certain reactions and conditions, ignoring KIEs can lead to significant errors in the estimated fluxes. nih.govnih.gov For instance, isotopic fractionation at key metabolic nodes, like the pyruvate (B1213749) dehydrogenase complex, can alter the labeling patterns of downstream metabolites. nih.gov
Correcting for KIEs is challenging but necessary for highly accurate flux determination. nih.gov The process involves:
Quantifying KIEs: The fractionation factor for specific enzymatic reactions must be determined. This can be done through dedicated in vitro experiments with purified enzymes or by using advanced analytical techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) in vivo. nih.gov
Incorporating KIEs into Models: Once known, the fractionation factors can be incorporated into the mathematical model for 13C-MFA. This modifies the isotopomer balance equations to account for the differential rates of conversion for labeled and unlabeled molecules. nih.gov
Error Assessment: Even if not explicitly corrected, understanding the potential magnitude of KIEs is crucial for a rigorous assessment of the goodness-of-fit between the model and the data, and for calculating accurate confidence intervals for the estimated fluxes. nih.govosti.gov
Mechanistic Insights and Biochemical Contributions from D 1 13c Xylitol Studies
Discovery of Novel or Minor Metabolic Routes
The primary metabolic route for xylitol (B92547) in mammals occurs in the liver, where it enters the pentose (B10789219) phosphate (B84403) pathway (PPP). researchgate.net Specifically, it is oxidized to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the non-oxidative branch of the PPP. nih.gov However, studies utilizing isotopically labeled xylitol and its precursors help to confirm and uncover alternative or minor metabolic routes.
Using singly labeled substrates like D-[1-13C]Xylitol is particularly effective for discovering novel pathways because it simplifies the process of tracing the labeled carbon through various intermediates. nih.gov For instance, research has suggested that beyond the main conversion to D-xylulose, a secondary route to L-xylulose may exist. Isotope tracing experiments are crucial to confirm the activity and significance of such minor pathways in vivo.
Furthermore, labeling studies can reveal unexpected metabolic arrangements. In some engineered microorganisms, the pattern of carbon distribution from labeled xylose (the precursor to xylitol) has provided evidence that cofactor regeneration does not occur through the expected pathway. For example, in certain recombinant Escherichia coli, analysis of ethanol (B145695) produced from D-[1-13C]xylose indicated that the pentose phosphate pathway was not the source of the necessary NADPH cofactor, pointing to the activity of other, less apparent metabolic routes for maintaining redox balance.
Studies in fungi have also highlighted the complexity of pentose metabolism. In Aspergillus niger, xylitol is a known intermediate in both D-xylose and L-arabinose catabolism. scite.ai The use of 13C labeling in yeasts metabolizing pentoses has been instrumental in confirming the activity of the redox catabolic pathway and has helped to build detailed models of carbon distribution. nih.gov Such studies can identify bottlenecks, like the accumulation of specific intermediates, and reveal connections between different metabolic networks, such as the link between L-arabinose metabolism and the oxidative branch of the PPP for cofactor regeneration. nih.gov
Understanding Enzyme Specificity and Regulation
The metabolism of xylitol is governed by two key enzymes: xylose reductase (XR) and xylitol dehydrogenase (XDH). XR catalyzes the reduction of D-xylose to xylitol, while XDH catalyzes the subsequent oxidation of xylitol to D-xylulose. nih.govfrontiersin.org The regulation and efficiency of this pathway are critically dependent on the coenzyme specificity of these enzymes—typically utilizing NADPH/NADH for XR and NAD+ for XDH. frontiersin.org An imbalance in the availability and utilization of these cofactors can create metabolic bottlenecks, and this compound studies are vital for understanding these regulatory dynamics.
Most xylose reductases show a preference for or a strict requirement for NADPH. qmul.ac.uk However, research has identified unusual XRs with different specificities. A notable example is an NADH-preferring XR discovered in Candida parapsilosis. nih.gov This enzyme exhibited much greater catalytic efficiency with NADH compared to NADPH. When the gene for this enzyme was expressed in Candida tropicalis, a yeast strain whose xylitol production is normally limited by NADPH availability, the recombinant strain showed improved xylitol yield and productivity. nih.gov This demonstrates how altering enzyme coenzyme specificity can regulate metabolic flux.
Conversely, xylitol dehydrogenases are typically NAD+-dependent. frontiersin.org The activity of XDH can be a rate-limiting step, and its regulation is crucial. In Pichia stipitis, researchers were able to completely reverse the coenzyme specificity of XDH from NAD+ to NADP+ through site-directed mutagenesis. nih.gov By creating a series of mutations, they achieved a more than 4500-fold increase in the enzyme's catalytic efficiency with NADP+ compared to the wild-type enzyme. nih.gov Such studies provide profound insights into the structural basis of enzyme specificity and offer strategies for metabolic engineering.
Disrupting the gene for XDH in Candida tropicalis led to a mutant that could not grow on D-xylose as a sole carbon source and converted nearly all consumed D-xylose into xylitol, achieving a yield of 98%. nih.gov This highlights that the oxidation of xylitol is a critical control point in the pathway. Isotope tracing experiments can precisely measure the flux through this step under various conditions, revealing how factors like oxygen availability can shift the metabolic balance and lead to the accumulation of intermediates like xylitol. asm.org
| Enzyme | Organism | Preferred Coenzyme | Key Finding | Reference |
|---|---|---|---|---|
| Xylose Reductase (XR) | Candida parapsilosis | NADH | Unusual preference for NADH over the more common NADPH, leading to higher catalytic efficiency with NADH. | nih.gov |
| Xylose Reductase (XR) | Candida tropicalis | NADPH | Primarily requires NADPH, which can be a limiting factor for xylitol production. | nih.gov |
| Xylose Reductase (XR) | Saccharomyces cerevisiae (Gre3p) | NADPH | Strictly NADPH-dependent, which can lead to redox imbalance when expressed for xylose utilization. | vtt.fi |
| Xylitol Dehydrogenase (XDH) | Pichia stipitis (Wild-Type) | NAD+ | Typical NAD+-dependent enzyme. | nih.gov |
| Xylitol Dehydrogenase (XDH) | Pichia stipitis (Mutant) | NADP+ | Specificity was reversed through genetic engineering, demonstrating the malleability of coenzyme preference. | nih.gov |
| Xylitol Dehydrogenase (XDH) | Aspergillus flavus | NAD+ | Exclusively NAD+-dependent, showing almost no activity with NADP+. | frontiersin.org |
Tracing Carbon Flow to Biosynthetic Pathways
One of the most powerful applications of this compound and its labeled precursors is the ability to trace the precise path of a carbon atom as it is incorporated into various downstream biosynthetic products. asm.org By using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, researchers can determine the exact position of the 13C label in metabolites, providing definitive evidence of pathway activity. nih.gov
When this compound is metabolized, the label from the C1 position is transferred to D-xylulose and subsequently to D-xylulose-5-phosphate, which then enters the central carbon metabolism via the pentose phosphate pathway. nih.govfrontiersin.org From there, the 13C can be tracked into a multitude of essential biomolecules.
Studies using D-[1-13C]xylose (the direct precursor) in yeasts provide a clear example. When xylose-fermenting yeasts metabolize D-[1-13C]xylose under anaerobic conditions, the label is consistently found at the C-2 position of the produced ethanol. asm.org This demonstrates a specific series of enzymatic reactions that transfer the carbon from the C1 position of the initial sugar to the C2 position of the final product.
More complex tracing is possible in broader biosynthetic networks. For example, studies on L-arabinose metabolism, which involves xylitol as an intermediate, used L-[2-13C]arabinose to follow the carbon flow. nih.gov The 13C label was detected in [2-13C]xylitol and subsequently appeared in the storage carbohydrate trehalose (B1683222) at the C-1, C-2, and C-3 positions. nih.gov The appearance of the label in multiple positions within the same molecule indicates that the carbon skeleton was broken and rearranged through the complex reactions of the pentose phosphate and glycolytic pathways. This level of detail allows scientists to map metabolic flux distributions and understand how different pathways are integrated. nih.govfrontiersin.org These tracing experiments are fundamental to metabolic engineering efforts aimed at redirecting carbon flow towards the production of valuable bioproducts. frontiersin.org
| Labeled Precursor | Organism/System | Key Labeled Intermediate | Labeled Final Product(s) | Insight Gained | Reference |
|---|---|---|---|---|---|
| D-[1-13C]Xylose | Candida tropicalis | D-[1-13C]Xylitol | [2-13C]Ethanol | Demonstrates the specific carbon rearrangement through the PPP and glycolysis during fermentation. | asm.org |
| L-[2-13C]Arabinose | Pichia guilliermondii | [2-13C]Xylitol | [1,2,3-13C]Trehalose | Reveals the recycling of intermediates and the complex carbon shuffling within the central metabolic network. | nih.gov |
| D-[1-13C]Xylose | Engineered E. coli | D-[1-13C]Xylitol | [2-13C]Ethanol | Confirmed the metabolic pathway and provided evidence for non-PPP cofactor regeneration. |
Limitations and Future Directions in D 1 13c Xylitol Research
Challenges in Isotopic Purity and Background Correction
A primary challenge in studies utilizing D-[1-13C]Xylitol is ensuring high isotopic purity. The presence of unlabeled xylitol (B92547) or other isotopic variants can dilute the signal and lead to inaccuracies in metabolic flux analysis. Manufacturers of stable isotopes, such as Cambridge Isotope Laboratories, Inc., provide products with specified enrichment levels, for instance, this compound with 99% purity. otsuka.co.jpeurisotop.com However, verifying this purity and accounting for any isotopic dilution throughout an experiment remains a critical step. almacgroup.com
Background correction is another significant hurdle, particularly in breath tests where the natural abundance of ¹³CO₂ in exhaled air must be accurately subtracted to determine the contribution from the labeled substrate. espghan.orgnih.govnih.govresearchgate.net The natural ¹³C/¹²C ratio in the body can fluctuate based on diet, making a single baseline measurement potentially insufficient. Furthermore, the chemical processes involved in producing xylitol from sources like corn or birch can result in different initial isotopic signatures, which can complicate the interpretation of results if not properly controlled for. semanticscholar.org For instance, a study on commercially available xylitol products in South Africa found a range of δ¹³C values, suggesting that some products might be a mixture of C3 and C4 plant-derived sources or have undergone different processing techniques. semanticscholar.org
Technological Advancements in High-Resolution Analytical Methods
Overcoming the challenges of purity and background correction is being aided by rapid advancements in analytical technology. High-resolution analytical methods are crucial for the accurate detection and quantification of this compound and its metabolites.
Chromatography and Mass Spectrometry: Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for the analysis of xylitol. researchgate.netnih.gov Advances in mass spectrometry, particularly high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) and Orbitrap systems, have significantly improved the ability to resolve and quantify isotopically labeled compounds. almacgroup.comgla.ac.ukamericanpharmaceuticalreview.com These technologies offer unparalleled sensitivity and specificity, enabling the detection of low-level ¹³C-labeled features and improving the accuracy of isotopic enrichment determination. gla.ac.ukamericanpharmaceuticalreview.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is another powerful, non-destructive technique for tracing the fate of labeled carbon atoms. nih.govasm.orgresearchgate.nethmdb.ca It provides detailed structural information, allowing researchers to identify the exact position of the ¹³C label within a metabolite. asm.orgresearchgate.net This is particularly valuable for elucidating complex metabolic pathways.
The following table summarizes the key analytical methods used in this compound research:
| Analytical Method | Principle | Key Advantages for this compound Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by mass-based detection. | High sensitivity and resolution for quantifying xylitol and its derivatives. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before mass analysis. | Suitable for a wide range of metabolites without derivatization; HRMS provides high accuracy. researchgate.netamericanpharmaceuticalreview.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information and positional tracking of the ¹³C label. asm.orgresearchgate.net |
| ¹³C-Urea Breath Test (UBT) Analogy | Measures ¹³CO₂ in exhaled breath after substrate administration. | Non-invasive assessment of in vivo metabolism. espghan.orgnih.gov |
Integration with Other Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of metabolic networks, data from this compound tracer studies must be integrated with other "omics" data, such as genomics, transcriptomics, and proteomics. dokumen.puboup.comiupui.edunih.gov This systems biology approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression and protein levels. oup.com
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a key technique in this integrated approach. nih.govnih.gov By feeding cells a ¹³C-labeled substrate like this compound and measuring the labeling patterns in various metabolites, researchers can quantitatively determine the activity of different metabolic pathways. nih.gov When combined with transcriptomic data, for example, one can determine if an observed change in flux through a particular pathway is correlated with an increase or decrease in the expression of genes encoding the enzymes in that pathway. nih.gov Statistical methods like Canonical Correlation Analysis (CCA) and Partial Least Squares (PLS) are used to integrate these large datasets and identify meaningful correlations. nih.govplos.orgnih.gov
This integrated approach has been used to:
Identify metabolic bottlenecks in engineered microorganisms. nih.gov
Understand the metabolic shifts between different growth conditions. nih.gov
Reveal the systemic effects of exposure to toxins. nih.gov
Potential for Expanded Applications in Non-Conventional Biological Systems
While much of the research using labeled xylitol has focused on human metabolism and conventional model organisms like Saccharomyces cerevisiae, there is significant potential for its application in non-conventional biological systems. escholarship.orgnih.govresearchgate.net
Microbial Ecology: this compound can be used to trace carbon flow in complex microbial communities, such as those found in soil or the gut of various animals. researchgate.netfrontiersin.org This can help to identify which microbes are actively metabolizing specific substrates and what metabolic products they are forming. For example, studies using ¹³C-labeled glucose have been instrumental in understanding microbial metabolism in frozen soil environments and in the human gut. researchgate.netfrontiersin.org
Plant Biology: Investigating xylitol metabolism in plants can provide insights into stress responses and cell wall biosynthesis.
Industrial Biotechnology: The production of xylitol and other valuable chemicals from lignocellulosic biomass is an area of intense research. acs.orgfrontiersin.orgmdpi.com Using this compound and related labeled sugars can help to optimize fermentation processes in non-conventional yeasts and bacteria that are capable of utilizing xylose. nih.govresearchgate.net Studies have already used ¹³C-MFA to improve ethanol (B145695) production from xylose in engineered yeast strains. nih.govnih.gov
The expansion of this compound research into these and other non-conventional systems promises to uncover novel metabolic pathways and provide valuable information for a wide range of applications, from environmental science to industrial biotechnology.
Q & A
Basic Research Questions
Q. How can researchers design experiments to trace the metabolic flux of D-[1-13C]Xylitol in microbial fermentation pathways?
- Methodology : Use isotopic labeling combined with liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to track the 13C label. Ensure precise control of fermentation conditions (e.g., xylose concentration, pH, temperature) and validate labeling efficiency via control experiments with unlabeled xylitol. Compare labeled product yields to theoretical stoichiometric conversions to assess pathway efficiency .
- Data Analysis : Quantify isotopic enrichment using peak integration in NMR spectra or mass spectrometry fragmentation patterns. Cross-reference results with metabolic pathway databases to confirm intermediate identification.
Q. What experimental parameters are critical for ensuring the chemical stability of this compound during enzymatic assays?
- Methodology : Conduct stability tests under varying conditions (e.g., temperature, pH, enzyme activity). Use high-performance liquid chromatography (HPLC) to monitor degradation byproducts. Validate stability by comparing 13C retention in labeled xylitol before and after assays via isotopic ratio analysis .
- Data Contradiction : If unexpected degradation occurs, re-evaluate buffer compatibility or enzyme purity. Use deuterated solvents (e.g., D2O) in NMR studies to avoid signal interference from proton exchange .
Q. How should researchers validate the purity of synthesized this compound for in vitro studies?
- Methodology : Combine chromatographic (HPLC, GC) and spectroscopic (NMR, IR) techniques. For NMR, confirm the absence of unlabeled xylitol peaks (e.g., 13C satellite signals) and quantify purity using integration of 13C-specific resonances. Cross-check with elemental analysis for carbon content .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound production in enzymatic batch reactors?
- Methodology : Select critical variables (e.g., NADPH concentration, xylose levels) via fractional factorial design. Use RSM to generate a quadratic model predicting xylitol productivity. Validate the model by comparing experimental yields (e.g., 1.58 g L⁻¹h⁻¹) to predicted values under optimized conditions .
- Data Contradiction : If model predictions deviate >10% from experimental results, reassess variable interactions or include additional factors (e.g., dissolved oxygen). Use ANOVA to identify insignificant terms and refine the model .
Q. What strategies enhance the signal-to-noise ratio (SNR) in 13C NMR studies of this compound in hyperpolarized aqueous solutions?
- Methodology : Apply dynamic nuclear polarization (DNP) at low temperatures (1.2 K) and high magnetic fields (3.35 T) to amplify 13C polarization. Rapidly dissolve the hyperpolarized sample and transfer it to a high-resolution NMR spectrometer. Use a 13C detection coil optimized for low gamma nuclei to maximize SNR .
- Data Analysis : Calculate polarization levels using Boltzmann distribution comparisons. For example, 37% 13C polarization corresponds to a 44,400-fold SNR enhancement over thermal equilibrium .
Q. How can isotopic tracing with this compound resolve contradictions in competing xylitol metabolic pathways (e.g., oxidative vs. reductive routes)?
- Methodology : Introduce labeled xylitol into cell cultures or enzyme systems and track 13C incorporation into pathway intermediates (e.g., xylulose-5-phosphate, glycolytic intermediates). Use tandem mass spectrometry (MS/MS) to distinguish isotopomers and map carbon flow .
- Data Contradiction : If labeling patterns conflict with literature models, re-examine enzyme kinetics or assess compartmentalization effects (e.g., mitochondrial vs. cytosolic pathways).
Methodological Best Practices
- Literature Review : Prioritize primary sources (e.g., ACS, RSC journals) over unreviewed platforms. Use citation tools (e.g., Zotero) to track foundational studies on xylitol biosynthesis and isotopic applications .
- Reproducibility : Publish detailed experimental protocols (e.g., reaction times, purification steps) in supplementary materials. For NMR, include parameters like pulse sequences and relaxation delays .
- Ethical Reporting : Disclose limitations in isotopic labeling efficiency or potential side reactions (e.g., 13C scrambling) that could affect data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
